molecular formula C19H24N2O B2838576 N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide CAS No. 941964-07-4

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide

Cat. No. B2838576
M. Wt: 296.414
InChI Key: VEGOACLXSQKQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide, commonly known as DMAPT, is a synthetic compound that has been found to have potential anticancer properties. The compound belongs to the class of organic compounds known as acetamides and is known for its ability to inhibit the activity of the transcription factor NF-kB, which plays a key role in the regulation of the immune system and cell survival.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals have shown significant utility in organic synthesis, particularly in the context of protecting groups for vicinal diols. These compounds react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which can be hydrolyzed under specific conditions to revert to the original diol. This property makes them valuable for temporary protection during selective acylation reactions, highlighting their importance in the synthesis and modification of complex organic molecules (Hanessian & Moralioglu, 1972).

Improvement in Synthesis Techniques

The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide demonstrates the evolution of synthetic methods with an overall yield improvement to 77%. Modifications in reduction, acetylation, and ethylation steps have been optimized for increased efficiency and cost-effectiveness. These advancements underscore the ongoing innovation within synthetic chemistry, making the production of complex molecules more accessible for research and development purposes (Gong Fenga, 2007).

Application in Insecticidal Activity

Methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, involving the use of dimethylformamide dimethylacetal, have led to the synthesis of compounds with retained efficacy as insecticides. This research reveals the potential of dimethylacetamide derivatives in the development of new, effective insecticides, expanding the understanding of structure-activity relationships within this class of compounds (Samaritoni et al., 1999).

Novel Fluorescent Probes for Carbonyl Compounds

The development of new molecular probes like 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide for the detection of carbonyl compounds in water samples represents a significant application in environmental chemistry. This work illustrates the role of dimethylacetamide derivatives in enhancing analytical methodologies for the detection of pollutants, contributing to environmental monitoring and safety assessments (Houdier et al., 2000).

Electrochemical Studies for Pharmaceutical Applications

Research into the electrochemical oxidation of acetaminophen has elucidated the kinetic behaviors of its metabolites in various pH conditions, with implications for the development of sensitive detection methods for pharmaceutical compounds. This study demonstrates the applicability of dimethylacetamide derivatives in pharmaceutical analysis, paving the way for improved drug monitoring and safety protocols (Nematollahi et al., 2009).

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15-8-7-9-16(12-15)13-19(22)20-14-18(21(2)3)17-10-5-4-6-11-17/h4-12,18H,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGOACLXSQKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide

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